1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
This compound is characterized by the presence of a pyrazolo[4,3-b]pyridine core, which is further substituted with a methyl group at the 1-position and a trifluoromethyl group at the 5-position
Mechanism of Action
Target of Action
Pyrazolo[4,3-b]pyridine derivatives have been associated with a wide range of pharmacological properties and are part of various drugs . They have been studied for their potential in treating central nervous system disorders, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .
Mode of Action
The interaction of pyrazolo[4,3-b]pyridine derivatives with their targets often results in significant changes in cellular processes . The compound’s interaction with its targets could potentially alter the normal function of these targets, leading to therapeutic effects.
Biochemical Pathways
Pyrazolo[4,3-b]pyridine derivatives have been found among inhibitors of janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 modulators . These pathways play crucial roles in various cellular processes, including cell growth, inflammation, and immune response.
Result of Action
Given the wide range of pharmacological properties associated with pyrazolo[4,3-b]pyridine derivatives, the compound’s action could potentially result in various therapeutic effects .
Biochemical Analysis
Biochemical Properties
They can act as both acids and bases, with the basic pyridine-like nitrogen having the ability to accept protons more readily .
Cellular Effects
Related compounds have shown cytotoxic activities against various cell types . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Related compounds have shown superior cytotoxic activities against various cell types at certain dosage ranges .
Metabolic Pathways
Related compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
Related compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
Related compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Preparation Methods
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial production methods may involve the optimization of these synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes a variety of chemical reactions, making it a versatile compound in organic synthesis. Some of the common reactions include:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Condensation: The compound can undergo condensation reactions with amines or alcohols to form amides or esters, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Comparison with Similar Compounds
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine-6-carboxylic acid: This isomer differs in the position of the nitrogen atoms in the pyrazole ring, which can lead to differences in reactivity and biological activity.
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-c]pyridine-6-carboxylic acid:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties. Its trifluoromethyl group imparts unique reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O2/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCPQVCFUMHRHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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